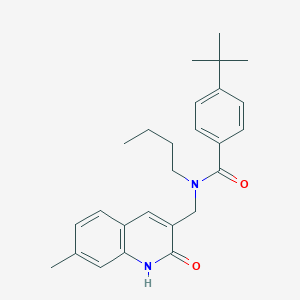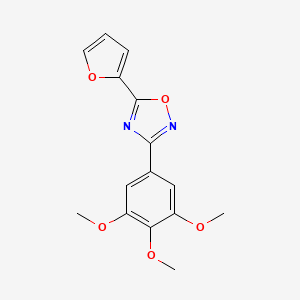
5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, commonly known as FTOX, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. FTOX has a unique chemical structure that makes it an attractive target for drug discovery and development.
Wirkmechanismus
The exact mechanism of action of FTOX is not fully understood, but it is believed to act through multiple pathways. FTOX has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. FTOX has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
FTOX has been shown to have both biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FTOX has also been found to possess antioxidant properties, which protect cells from oxidative damage. In addition, FTOX has been shown to have antitumor effects by inducing cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
FTOX has several advantages for lab experiments, including its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without degradation. However, FTOX has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. FTOX also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for FTOX research, including the development of more efficient synthesis methods and the exploration of its potential use in the treatment of other diseases. FTOX has shown promise as a potential treatment for Alzheimer's disease, and further research is needed to determine its effectiveness in clinical trials. Additionally, FTOX may have potential applications in the field of nanotechnology, as it has been shown to possess antimicrobial properties that could be used in the development of antimicrobial coatings for medical devices.
Synthesemethoden
FTOX can be synthesized through various methods, including the condensation of furan-2-carboxylic acid hydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of phosphorous oxychloride. The reaction is followed by cyclization using sodium ethoxide in ethanol, which yields FTOX. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
FTOX has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. FTOX has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-18-11-7-9(8-12(19-2)13(11)20-3)14-16-15(22-17-14)10-5-4-6-21-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDKXLQSEZFEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


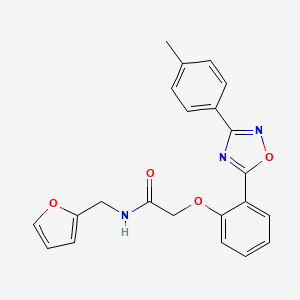
![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)

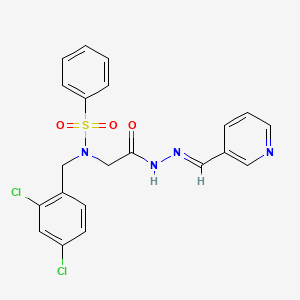
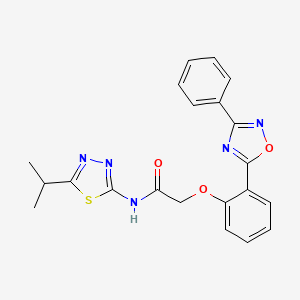


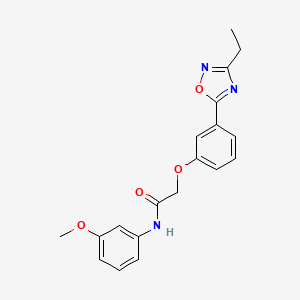
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)


